molecular formula C10H10BrNO3 B13503169 9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid

9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid

Cat. No.: B13503169
M. Wt: 272.09 g/mol
InChI Key: PSBVHDPLQVLDIX-UHFFFAOYSA-N
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Description

9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is a heterocyclic compound that contains a bromine atom, a benzoxazepine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid typically involves the bromination of 2,3,4,5-tetrahydro-1,4-benzoxazepine followed by carboxylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and the benzoxazepine ring are thought to play crucial roles in its activity .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1,4-benzoxazepine: Lacks the bromine atom and carboxylic acid group.

    9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine: Lacks the carboxylic acid group.

    7-Carboxy-2,3,4,5-tetrahydro-1,4-benzoxazepine: Lacks the bromine atom.

Uniqueness

9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

IUPAC Name

9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid

InChI

InChI=1S/C10H10BrNO3/c11-8-4-6(10(13)14)3-7-5-12-1-2-15-9(7)8/h3-4,12H,1-2,5H2,(H,13,14)

InChI Key

PSBVHDPLQVLDIX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2Br)C(=O)O

Origin of Product

United States

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